

trovafloxacin mutation frequency versus other quinolones in *S. aureus*

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Compound Focus: Trovafloxacin mesylate

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Mutation Frequency and Activity Against Resistant Mutants

The following table consolidates quantitative data on mutation frequencies and MIC values against clinical isolates, highlighting trovafloxacin's robust profile.

Quinolone	Mutation Frequency (at 2-4x MIC) [1]	MIC ₅₀ / MIC ₉₀ (µg/ml) against 29 Clinical Isolates [1]	Activity against strains with single <i>grlA</i> mutation [1]	Activity against strains with double (<i>grlA</i> + <i>gyrA</i>) mutations [1]
Trovafloxacin	(1.1×10^{-10})	1 / 4	Generally remains active	MICs higher, but remains the most active agent
Levofloxacin	(3.0×10^{-7}) to (3.0×10^{-8})	8 / 32	Generally remains active	Generally above susceptibility breakpoint
Ciprofloxacin	(3.0×10^{-7}) to (3.0×10^{-8})	32 / 128	Generally remains active	Generally above susceptibility breakpoint

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Sparfloxacin	Difficult to select first-step mutants	16 / 32	Generally remains active	Generally above susceptibility breakpoint

Detailed Experimental Protocols

The compelling data summarized above were generated through the following established microbiological and biochemical methods.

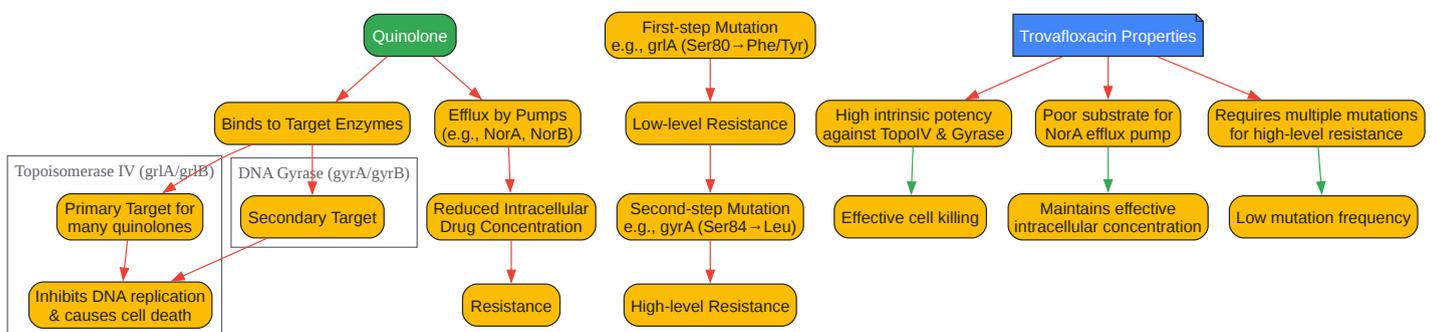
- **Bacterial Strains and Isolates:** Key studies used ***S. aureus** RN4220** for *in vitro* mutant selection and a collection of **29 clinical *S. aureus** isolates** (13 MSSA, 16 MRSA) with known mutations in the Quinolone Resistance-Determining Regions (QRDRs) of *grlA* and/or *gyrA* genes [1]. The genomic profiles of these clinical isolates were confirmed to be unrelated by pulsed-field gel electrophoresis [1].
- **Mutant Selection Protocol:** First-step resistant mutants were selected by plating $\geq 10^9$ CFU of a quinolone-susceptible parent strain (RN4220) onto Mueller-Hinton agar plates containing the quinolone at concentrations of **2x, 4x, and 8x the MIC**. The plates were incubated at **37°C for 48 hours**, after which the number of resistant colonies was counted. The mutation frequency was calculated by dividing the number of resistant colonies by the total number of CFU plated [1].
- **MIC Determination:** Minimum Inhibitory Concentrations (MICs) were determined using a **broth macrodilution method** according to standard guidelines. The test medium was **cation-supplemented Mueller-Hinton broth**, and the final bacterial inoculum was standardized to **5 × 10⁵ CFU/ml**. The MIC was recorded as the lowest concentration of antibiotic that completely inhibited visible growth [1].
- **Enzyme Purification and Cleavage Assays:** To understand the mechanistic basis of potency, the genes encoding **topoisomerase IV (*grlA*, *grlB*)** and **DNA gyrase (*gyrA*, *gyrB*)** were cloned from both wild-type and mutant strains. These enzymes were overexpressed, purified, and used in **DNA cleavage assays**. These assays measured the potency of each quinolone in stimulating enzyme-mediated DNA cleavage, providing a direct comparison of their activity against the primary drug targets [1].

Mechanism of Action and Resistance

The superior activity of trovafloxacin is rooted in its potent inhibition of bacterial type II topoisomerases and its ability to circumvent common resistance mechanisms.

- **Primary Targets in *S. aureus*:** For many quinolones like ciprofloxacin, **topoisomerase IV** is the primary target in *S. aureus*, meaning that the first-step mutations leading to resistance most commonly occur in the *grlA* gene [1]. DNA gyrase is a secondary target.
- **Potency against Target Enzymes:** Biochemical assays demonstrated that trovafloxacin is **at least five times more potent** than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating topoisomerase IV-mediated DNA cleavage. This greater intrinsic potency against the lethal target is a key factor in its improved activity [1].
- **Efflux Pump Interaction:** Evidence suggests that trovafloxacin is **not a substrate for the NorA efflux pump**, a common mechanism that reduces intracellular concentrations of quinolones like ciprofloxacin and norfloxacin [2]. Studies showed that the addition of reserpine (an efflux pump inhibitor) did not significantly lower the MICs of trovafloxacin for most clinical strains, whereas it did for ciprofloxacin [1].

The diagram below integrates these mechanisms into a complete pathway for quinolone action and resistance development in *S. aureus*.



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Research Implications and Key Considerations

- **Research Implications:** The low mutation frequency and sustained activity against mutants make trovafloxacin a valuable tool for understanding how to overcome quinolone resistance. Its potency suggests that structural features of the naphthyridone core could inform the design of next-generation antibiotics.
- **Important Note on Clinical Status:** Please be aware that the data presented here are from historical *in vitro* and mechanistic studies. Trovafloxacin's clinical use was severely restricted in 1999 due to rare but serious hepatotoxicity. It is not a current therapeutic option, but it remains an important compound for microbiological research.

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References

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